Isomaltotetraose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

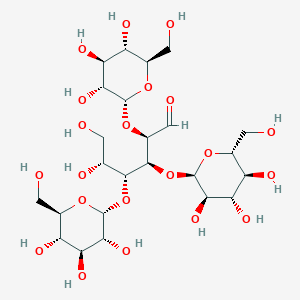

Isomaltotetraose (IG4) is an α-(1→6)-linked oligosaccharide composed of four glucose units, part of the isomaltooligosaccharide (IMO) family. Its molecular formula is C24H42O21, with a molecular weight of 666.58 g/mol . Structurally, it is characterized by consecutive α-(1→6) glycosidic bonds, distinguishing it from maltooligosaccharides (linked via α-1,4 bonds) or dextrans (which may include α-1,3 branches) .

IG4 is recognized for its prebiotic properties, promoting the growth of beneficial gut microbiota like Bifidobacteria and Lactobacillus . It is partially resistant to digestion in the small intestine, allowing it to reach the colon intact, where it undergoes fermentation . Industrially, IG4 is produced via enzymatic transglycosylation of starch using enzymes like dextransucrases or glucansucrases from bacteria such as Lactobacillus reuteri . It is widely used in functional foods, infant formula, and low-cariogenic sweeteners due to its stability under acidic conditions and mild sweetness .

Preparation Methods

Enzymatic Hydrolysis of Dextran

Dextranase-Mediated Hydrolysis

Isomaltotetraose is commonly produced via enzymatic hydrolysis of dextran, a polysaccharide with predominant α-1,6 linkages. A critical study by Liu et al. (2019) utilized an alkaline GH49 dextranase from Arthrobacter oxydans KQ11 to hydrolyze dextran into IMOs . The enzyme’s specificity for α-1,6 bonds enables controlled cleavage, yielding this compound as a primary product. Reaction conditions include:

-

pH 8.0–9.0 (optimal for alkaline dextranase activity)

-

Temperature 40–50°C

-

Substrate concentration 2–5% (w/v)

Under these conditions, the dextranase achieved a hydrolysis efficiency of 85%, with this compound constituting 30–40% of the total IMO yield .

Acid Pretreatment Optimization

To enhance enzymatic efficiency, J-STAGE researchers developed a method combining mild acid pretreatment with dextranase hydrolysis . Dextran was treated with 0.2 N HCl at 95°C for 4 hours , selectively hydrolyzing branch points (α-1,2, α-1,3, α-1,4 linkages) while preserving α-1,6 bonds. Subsequent enzymatic hydrolysis with Arthrobacter dextranase increased the maximal hydrolysis degree from <40% to >90%, significantly improving this compound yield .

Enzymatic Synthesis from Starch

Liquefaction and Saccharification

Sweet potato starch (SPS) has emerged as a low-cost substrate for IMO synthesis. Hoang et al. (2021) established a two-step process :

Step 1: Liquefaction

-

Enzyme : Spezyme Xtra (α-amylase)

-

Conditions : pH 5.5, 90°C, 1-hour incubation

-

Outcome : 73.95% oligosaccharide content (G1–G10), providing a optimal substrate for transglycosylation .

Step 2: Simultaneous Saccharification and Transglycosylation (SST)

-

Enzymes : β-amylase, pullulanase, α-transglucosidase

-

Optimal Conditions :

Parameter Optimal Value pH 5.0 Temperature 60°C Enzyme Dosage 10 U/g starch Reaction Time 24 hours -

Yield : 68.85 ± 1.82 g/L IMOs, with this compound as a major component .

Transglucosidase Activity

α-Transglucosidase plays a pivotal role in rearranging glycosidic bonds to form α-1,6 linkages. At 60°C and pH 5.0 , the enzyme’s half-life exceeds 8 hours, ensuring sustained activity during SST .

Microbial Fermentation Methods

Fungal Enzyme Production

Aspergillus niger strains are employed to produce α-glucosidase, which catalyzes the transglycosylation of maltose into IMOs . Key fermentation parameters include:

-

Carbon Source : 2% maltose

-

pH : 6.5

-

Temperature : 30°C

-

Incubation Time : 72 hours

This method yields α-glucosidase with 120 U/mg activity , sufficient to synthesize this compound at 250 mg/mL solubility .

Purification Techniques

Ultrafiltration and Fermentation

Post-synthesis, crude IMO mixtures are purified using:

-

Saccharomyces cerevisiae var. diastaticus BE 134 : Ferments monosaccharides (glucose, maltose), leaving IMOs intact .

-

Ultrafiltration (10 kDa cutoff) : Removes high-molecular-weight dextrans, achieving 95% this compound purity .

Chromatographic Separation

Size-exclusion chromatography (SEC) with Bio-Gel P-2 columns resolves IMOs by degree of polymerization. This compound elutes at 15–20 mL retention volume , enabling milligram-scale isolation .

Industrial Production Processes

Continuous Hydrolysis Systems

The J-STAGE method’s DIAFLO™ cell system exemplifies scalable production :

-

Substrate : 5% acid-treated dextran

-

Enzyme Loading : 20 U/g dextran

-

Output : 6 g isomaltose per 200 mL dextran solution, adaptable for this compound by modulating hydrolysis time .

Cost Optimization

Industrial processes prioritize enzyme recycling and substrate utilization:

Chemical Reactions Analysis

Types of Reactions: Isomaltotetraose primarily undergoes hydrolysis reactions due to the presence of glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using dextranase or other glycosidases under mild conditions (pH 5-7, temperature 30-40°C).

Oxidation: Chemical oxidation using reagents such as sodium periodate, which cleaves the glycosidic bonds and oxidizes the hydroxyl groups to aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups to alcohols.

Major Products:

Hydrolysis: Glucose and other isomalto-oligosaccharides.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Nutritional and Health Benefits

Isomaltotetraose is recognized for its prebiotic properties, which can stimulate the growth of beneficial gut bacteria. This characteristic is particularly valuable in addressing gastrointestinal disorders and promoting overall gut health.

Key Health Applications:

- Obesity Management: Studies have shown that this compound can help in weight management by improving satiety and reducing fat accumulation. Research indicates that it may help mitigate obesity-related complications when administered in specific dietary contexts .

- Diabetes Control: this compound has been linked to improved glycemic control, making it a potential functional ingredient for diabetic diets. It may lower blood sugar levels and enhance insulin sensitivity .

- Digestive Health: Its efficacy in alleviating constipation has been documented. Clinical trials demonstrate that supplementation with this compound can increase fecal output and improve bowel regularity in patients suffering from chronic constipation .

Food Industry Applications

In the food industry, this compound serves multiple roles due to its unique properties:

- Sweetness and Texture Enhancement: As a low-calorie sweetener, it can be used to replace sugar while providing similar sweetness levels. This makes it suitable for formulating low-calorie or sugar-free products .

- Functional Ingredient: this compound contributes to the texture and mouthfeel of various food products. Its ability to retain moisture can enhance the quality of baked goods and dairy products .

- Novel Food Applications: The European Food Safety Authority (EFSA) has recognized this compound as a novel food ingredient, allowing its use in a variety of food products aimed at consumers over ten years old. Its safety profile has been established through extensive tolerability studies .

Biotechnological Applications

This compound is also utilized in biotechnological processes:

- Enzymatic Synthesis: Enzymes such as glycosidases are employed to produce this compound through transglycosylation reactions. This enzymatic process allows for regio- and stereo-selectivity, making it an environmentally friendly alternative to chemical synthesis methods .

- Potential Drug Delivery Systems: Research suggests that oligosaccharides like this compound could be explored as carriers for drug delivery systems due to their biocompatibility and ability to enhance bioavailability .

Case Studies

The following table summarizes notable case studies involving this compound:

| Study Reference | Subject | Dosage | Duration | Findings |

|---|---|---|---|---|

| Wang et al., 2017 | Rats | 5% IMOs (2 mL/d) | 2 weeks | Improved intestinal transit rate and reduced inflammation in IBD models. |

| Tung et al., 2018 | Humans | 8.1 g active IMOs | 8 weeks | Decreased laxative use and improved quality of life in dialysis patients with chronic constipation. |

| Bharti et al., 2015 | Rats | 10% IMOs + 10% FOS | 6 weeks | Reduced glycemic levels and enhanced beneficial gut bacteria presence in diabetic models. |

Mechanism of Action

Isomaltotetraose exerts its effects primarily through its role as a prebiotic. It is not digested by human enzymes but is fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .

Comparison with Similar Compounds

Structural Comparison

Isomaltotetraose belongs to the IMO family, which includes:

| Compound | DP* | Glycosidic Linkages | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Isomaltose (IG2) | 2 | α-(1→6) | 342.30 | Simplest IMO; two glucose units |

| Isomaltotriose (IG3) | 3 | α-(1→6) × 2 | 504.44 | Linear chain of three glucose units |

| This compound (IG4) | 4 | α-(1→6) × 3 | 666.58 | Four glucose units with α-1,6 linkages |

| Isomaltopentaose (IG5) | 5 | α-(1→6) × 4 | 828.72 | Longer chain; higher resistance to digestion |

| Panose | 3 | α-(1→6) + α-(1→4) | 504.44 | Branched structure with mixed linkages |

| Maltotetraose | 4 | α-(1→4) × 3 | 666.58 | Maltooligosaccharide with α-1,4 linkages |

*DP: Degree of polymerization

Key Differences :

- Linkage specificity: IG2–IG5 have exclusively α-(1→6) bonds, whereas panose contains a mix of α-(1→6) and α-(1→4) bonds .

- Chain length : Longer IMOs (e.g., IG5) exhibit reduced digestibility compared to shorter chains (IG2–IG4) .

Prebiotic Efficacy

- IG4 vs. Shorter IMOs (IG2, IG3) : IG4 is less digestible than IG2 and IG3, leading to enhanced fermentation by gut microbiota. Studies show IG4 supports Bifidobacterium growth more effectively than IG2 .

- IG4 vs. Longer IMOs (IG5+) : IG5 and higher IMOs are nearly indigestible, making them superior prebiotics. However, IG4 balances prebiotic activity with better solubility and ease of production .

Immunological Activity

- In inhibition assays, IG4 showed intermediate activity compared to IG3 (weaker) and IG5 (stronger) in binding to anti-dextran antibodies. For example, IG4 inhibited W3129 protein binding to anti-idiotypic serum at 50% efficacy, while IG5 achieved >90% inhibition .

Glycemic Impact

- IG4 has a lower glycemic index than maltotetraose (α-1,4-linked) but higher than IG5 due to partial enzymatic hydrolysis in the small intestine .

Analytical Use :

- IG4 is a critical reference standard in HPLC and mass spectrometry for oligosaccharide profiling in foods like honey and sake .

Enzymatic Production and Yield

- IG4 Production : Generated by Lactobacillus reuteri GtfB-ΔN via elongation of isomaltose . Yield is lower compared to IG2/IG3 due to substrate specificity .

- IG5+ Production : Requires prolonged enzymatic reactions or engineered enzymes like DSR-M dextransucrase, which accepts longer chain initiators .

Biological Activity

Isomaltotetraose (IMT) is a tetrasaccharide consisting of four glucose units primarily linked by α-1,6-glycosidic bonds. As a member of the isomaltooligosaccharides (IMOs) family, it has gained attention for its potential prebiotic properties and various health benefits. This article explores the biological activities associated with this compound, focusing on its effects on gut microbiota, metabolic health, and its synthesis methods.

Structure and Properties

This compound is characterized by its unique structure:

| Compound | Structure | Unique Feature |

|---|---|---|

| This compound | Tetrasaccharide (four glucose) | Effective prebiotic with moderate sweetness |

| Isomaltose | Disaccharide (two glucose) | Simpler structure; less prebiotic effect |

| Isomaltoheptaose | Heptasaccharide (seven glucose) | Larger size; may have different fermentation profiles |

| Isomaltooctaose | Octasaccharide (eight glucose) | More complex; used in specialized applications |

Synthesis of this compound

This compound can be synthesized through enzymatic hydrolysis of starch using specific enzymes such as transglucosidases. The process typically involves the following steps:

- Liquefaction : Starch is liquefied using α-amylase.

- Enzymatic Treatment : The liquefied starch is treated with β-amylase, pullulanase, and α-transglucosidase to facilitate the formation of IMOs including this compound.

- Purification : The resulting oligosaccharides are purified for further analysis or application.

Prebiotic Effects

This compound exhibits significant prebiotic activity, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by gut microbiota. The fermentation process produces short-chain fatty acids (SCFAs), which are essential for maintaining gut health and may contribute to various metabolic processes.

- Case Study : In a study involving human subjects consuming 10 g/d of IMT for four weeks, results indicated an increase in daily fecal excretion of acetate and propionate, enhanced colonic microbiota diversity, and improved spontaneous defecation rates .

Metabolic Health Benefits

Research has shown that this compound can positively influence metabolic health by modulating glycemic responses and lipid metabolism:

- Diabetes Management : A study demonstrated that a combination of IMT and fructooligosaccharides (FOS) resulted in decreased glycemic indices and improved lipid profiles in diabetic rats .

- Hyperlipidemia : In another study involving mice fed a diet supplemented with IMT, there was a significant reduction in blood cholesterol levels .

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects:

- Case Study : Zhao et al. (2018) reported that this compound attenuated lipopolysaccharide-induced acute lung injury in mice through activation of the Nrf2/HO-1 pathway, suggesting its role in reducing inflammation .

In Vitro Digestibility Studies

In vitro studies have assessed the digestibility of this compound compared to other oligosaccharides. Findings indicate that while IMT is partially hydrolyzed by intestinal enzymes, it remains relatively stable compared to shorter-chain oligosaccharides like isomaltose and isomaltotriose. This stability contributes to its efficacy as a prebiotic.

Q & A

Basic Research Questions

Q. What are the structural characteristics of isomaltotetraose, and how do they influence its function in microbial systems?

this compound (α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔4)-D-glucopyranose) is a tetrasaccharide with alternating α-1,6 and α-1,4 glycosidic linkages. Its branched structure confers resistance to mammalian digestive enzymes, making it a substrate for gut microbiota. Structural analysis typically employs nuclear magnetic resonance (NMR) and X-ray crystallography, as demonstrated in studies of its interaction with dextransucrases (e.g., DSR-M variants) .

Q. What enzymatic methods are commonly used for synthesizing this compound, and how are reaction conditions optimized?

this compound is synthesized via transglucosylation reactions catalyzed by GH70 family enzymes, such as dextransucrases or branching sucrases. Key parameters include pH (5.0–6.5), temperature (25–37°C), and sucrose-to-acceptor ratios. For example, truncated DSR-M variants (DSR-M2) show enhanced specificity for this compound formation when incubated with sucrose and maltotriose as acceptors . Optimization involves kinetic assays and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to monitor product profiles .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

HPAEC-PAD is the gold standard for quantifying this compound due to its high resolution for oligosaccharides. Complementary methods include mass spectrometry (e.g., MALDI-TOF MS) for structural confirmation and fluorescent labeling (e.g., CY5-tagged this compound) for tracking uptake in microbial cultures .

Advanced Research Questions

Q. How can enzyme engineering approaches enhance the specificity and yield of this compound production?

Rational design of dextransucrases involves truncating non-catalytic domains (e.g., DSR-M1/M2 variants) to reduce side reactions. Site-directed mutagenesis (e.g., E715Q in DSR-M2) alters substrate-binding pockets, favoring this compound formation. Coupling this with fed-batch reactors and real-time product monitoring (via HPAEC-PAD) improves yield .

Q. What challenges arise in resolving structural ambiguities of this compound using current spectroscopic methods?

Overlapping NMR signals (e.g., anomeric proton regions) complicate structural elucidation. Strategies include 2D NMR (HSQC, TOCSY) and crystallographic studies of enzyme-isomaltotetraose complexes to clarify linkage patterns . For fluorescently labeled derivatives (e.g., biotin-isomaltotetraose), steric effects may distort natural conformations, necessitating comparative analyses with unlabeled analogs .

Q. How should researchers address contradictory findings regarding the prebiotic efficacy of this compound across different in vitro models?

Discrepancies often stem from variations in microbial consortia, incubation times, or substrate concentrations. Mitigation involves:

- Standardizing experimental conditions (e.g., pH, temperature, and control groups).

- Using multi-omics approaches (metagenomics/metabolomics) to correlate this compound metabolism with microbial taxa.

- Validating findings in ex vivo human gut models or animal studies .

Q. Methodological Considerations

- Experimental Design : Align research questions with hypothesis-driven frameworks (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time) to ensure clarity and reproducibility .

- Data Contradiction Analysis : Use triangulation (multiple analytical methods) and sensitivity analyses to assess robustness. For example, combine HPAEC-PAD quantification with enzymatic hydrolysis assays to verify this compound purity .

- Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including enzyme source, reaction conditions, and characterization data .

Properties

CAS No. |

35997-20-7 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

InChI Key |

DFKPJBWUFOESDV-KGUZVYKUSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Key on ui other cas no. |

104723-76-4 |

Synonyms |

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.